

An In-depth Technical Guide to Methyl 2-acetamido-3-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 2-acetamido-3-nitrobenzoate*

Cat. No.: *B181345*

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This guide provides a comprehensive technical overview of **Methyl 2-acetamido-3-nitrobenzoate** (CAS Number: 95067-27-9), a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, synthesis, safety protocols, and potential applications, offering field-proven insights into its utility.

Core Molecular Attributes

Methyl 2-acetamido-3-nitrobenzoate is a substituted aromatic compound featuring a methyl ester, an acetamido group, and a nitro group. This trifunctional arrangement makes it a versatile intermediate for constructing more complex molecular architectures, particularly within pharmaceutical and materials science research.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below, compiled from various chemical suppliers.^{[1][2]}

Property	Value	Source
CAS Number	95067-27-9	[1][2]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₅	[1][2]
Molecular Weight	238.20 g/mol	[1][2][3]
IUPAC Name	methyl 2-(acetylamino)-3-nitrobenzoate	[1]
Melting Point	121-122 °C	[2][3]
Boiling Point	451.3 °C at 760 mmHg	[2]
Density	1.382 g/cm ³	[2]
Appearance	White to Light Yellow Powder/Crystal	Inferred from analogs
Solubility	Expected to be soluble in polar organic solvents like DCM, Ethyl Acetate, and Methanol. Low solubility in water.	Inferred from analogs

Synthesis and Mechanism

The synthesis of **Methyl 2-acetamido-3-nitrobenzoate** is typically achieved via a two-step process starting from 3-nitrophthalic acid. The strategy involves the initial formation of its precursor, Methyl 2-amino-3-nitrobenzoate, followed by a selective N-acetylation.

Step 1: Synthesis of the Precursor, Methyl 2-amino-3-nitrobenzoate

The precursor is synthesized from 3-nitrophthalic acid. This process involves a mono-esterification followed by a Curtius rearrangement, which efficiently converts a carboxylic acid group into a primary amine.[4] This multi-stage, one-pot synthesis provides the key amino-substituted intermediate required for the final step.

Step 2: N-Acetylation to Yield Methyl 2-acetamido-3-nitrobenzoate

The final product is obtained by the acetylation of the primary amine of Methyl 2-amino-3-nitrobenzoate. While a specific protocol for this exact substrate is not widely published, a standard and reliable method can be adapted from the N-acylation of structurally similar anilines, such as methyl 2-amino-5-bromobenzoate.

This protocol is an adapted procedure based on established methods for similar substrates.

Materials:

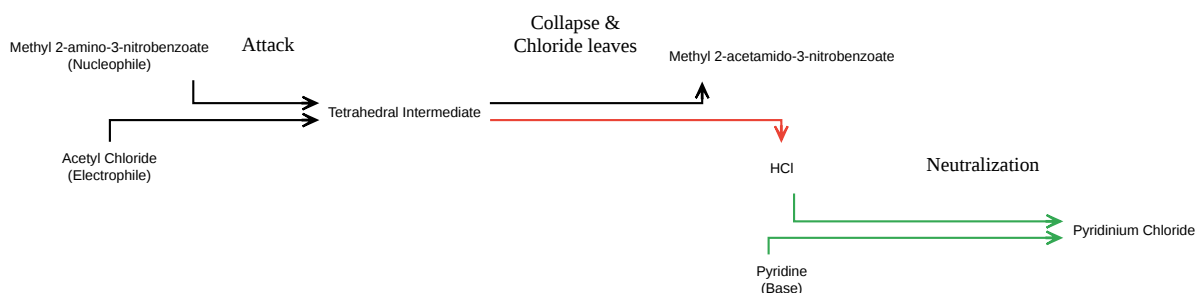
- Methyl 2-amino-3-nitrobenzoate
- Dichloromethane (DCM), anhydrous
- Acetyl chloride or Acetic Anhydride
- A mild base (e.g., Pyridine or Triethylamine)
- Saturated aqueous Sodium Bicarbonate (NaHCO_3) solution
- Saturated aqueous Sodium Chloride (NaCl) solution (brine)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Methyl 2-amino-3-nitrobenzoate (1.0 equivalent) in anhydrous DCM.
- **Addition of Base:** Add a mild base such as pyridine (1.2 equivalents) to the solution and stir.
- **Addition of Acetylating Agent:** Cool the mixture to 0 °C using an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirring solution. The choice of acetyl chloride is deliberate; its high reactivity allows the reaction to proceed efficiently at low temperatures, minimizing potential side reactions.

- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove the base), saturated NaHCO_3 solution, and finally with brine.
- **Isolation:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

The underlying mechanism is a classic nucleophilic acyl substitution. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. The pyridine base serves to neutralize the HCl byproduct generated, driving the reaction to completion.



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Mechanism of N-acetylation.

Spectroscopic Characterization (Predicted)

As direct experimental spectra for **Methyl 2-acetamido-3-nitrobenzoate** are not available in public databases, this section provides a predicted analysis based on the known spectra of its structural analogs, including various nitrobenzoate esters. This predictive analysis is a crucial tool for researchers to verify the successful synthesis of the target compound.

¹H NMR Spectroscopy (Predicted)

(Based on analysis of analogs like methyl 3-nitrobenzoate)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Rationale
~9.5 - 10.5	Singlet	1H	-NH-	Amide proton, typically broad and downfield.
~8.0 - 8.4	Doublet of Doublets	1H	Ar-H	Aromatic proton ortho to the nitro group.
~7.6 - 7.9	Triplet	1H	Ar-H	Aromatic proton para to the nitro group.
~7.3 - 7.6	Doublet of Doublets	1H	Ar-H	Aromatic proton ortho to the ester.
~3.9	Singlet	3H	-OCH ₃	Methyl ester protons.
~2.2	Singlet	3H	-COCH ₃	Acetyl group methyl protons.

¹³C NMR Spectroscopy (Predicted)

(Based on analysis of analogs like methyl 3-nitrobenzoate)

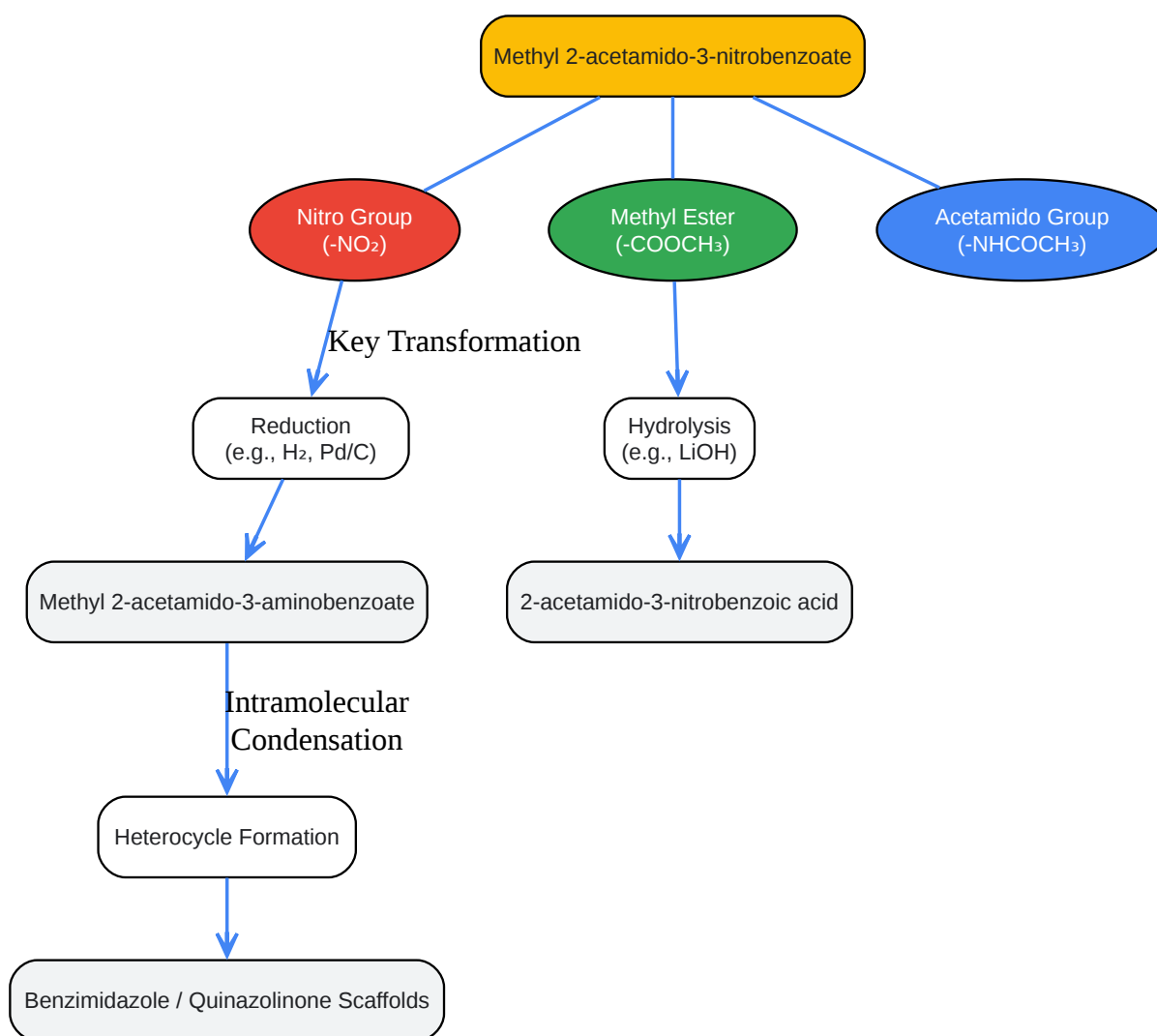
Chemical Shift (δ , ppm)	Assignment	Rationale
~168	C=O (Amide)	Carbonyl carbon of the acetamido group.
~165	C=O (Ester)	Carbonyl carbon of the methyl ester.
~148	Ar-C-NO ₂	Aromatic carbon bearing the nitro group, deshielded.
~135 - 140	Ar-C-NH	Aromatic carbon bearing the acetamido group.
~125 - 135	Ar-CH	Aromatic methine carbons.
~120 - 125	Ar-C-COOCH ₃	Aromatic carbon bearing the ester group.
~53	-OCH ₃	Methyl ester carbon.
~25	-COCH ₃	Acetyl methyl carbon.

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~3300	N-H	Amide N-H stretch
~3100 - 3000	C-H	Aromatic C-H stretch
~1735	C=O	Ester carbonyl stretch
~1680	C=O	Amide I band
~1530	N-O	Asymmetric NO ₂ stretch
~1350	N-O	Symmetric NO ₂ stretch
~1280	C-O	Ester C-O stretch

Reactivity and Applications in Drug Development

The true value of **Methyl 2-acetamido-3-nitrobenzoate** lies in its potential as a versatile building block. The three distinct functional groups offer orthogonal reactivity, allowing for sequential chemical modifications.



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Sources

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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-acetamido-3-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181345#methyl-2-acetamido-3-nitrobenzoate-cas-number-95067-27-9]

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